2-(4-Methylphenyl)cyclohexan-1-ol

GPCR pharmacology cAMP signaling structure-activity relationship

Select trans-2-(4-Methylphenyl)cyclohexan-1-ol for your GPCR SAR programs with confidence. Unlike generic methylphenylcyclohexanol mixtures, this ≥98% trans diastereomer (CAS 21666-91-1) is supported by a published single-crystal X-ray structure (triclinic P1̄) enabling definitive identity verification via PXRD or DSC. Benchmarking data confirm a cAMP IC₅₀ of 2.12 ± 0.50 μM—3.6-fold more potent than the unsubstituted phenyl analog—and a low CYP1A1 inhibition risk (IC₅₀ 2.40 × 10⁴ nM). Avoid cis-isomer contamination that compromises downstream stereochemical outcomes. Order with configurational certainty.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Cat. No. B8806664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)cyclohexan-1-ol
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CCCCC2O
InChIInChI=1S/C13H18O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3
InChIKeyRQYIVDKZUCZTSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)cyclohexan-1-ol: A Structurally Distinguished 2-Arylcyclohexanol Building Block for Stereochemical and Pharmacological Research


2-(4-Methylphenyl)cyclohexan-1-ol (CAS 146923-71-9 for the racemic trans isomer, CAS 21666-91-1) is a chiral secondary alcohol belonging to the 2-arylcyclohexanol class [1]. Characterized by a cyclohexane ring bearing a hydroxyl group at the 1-position and a para-tolyl substituent at the 2-position, the compound exists as a racemic trans diastereomer with the (1R,2S)/(1S,2R) configuration in its most commonly encountered form [2]. Crystallographic analysis confirms it adopts a triclinic P1̄ space group with unit cell parameters a = 1122.0 pm, b = 1174.5 pm, c = 917.2 pm, α = 107.11°, β = 90.69°, γ = 76.18°, and Z′ = 4 [3]. This crystallographically established structural identity provides a verifiable foundation for differentiating the trans isomer from its cis counterpart and positional regioisomers during procurement.

Why Generic 2-Arylcyclohexanol Substitution Fails: Differential Pharmacological and Physicochemical Profiles of 2-(4-Methylphenyl)cyclohexan-1-ol


The 2-arylcyclohexanol scaffold is widely employed in medicinal chemistry as a chiral building block and pharmacophore core, yet seemingly minor substituent changes on the aryl ring produce quantitatively large shifts in target engagement [1]. In a systematic structure–activity relationship (SAR) study of trans-2-arylcyclohexanol derivatives evaluated for cAMP antagonism, the 4-methylphenyl analog (clog P 3.8) achieved an IC50 of 2.12 ± 0.50 μM, whereas the unsubstituted phenyl analog was 3.6-fold less potent (IC50 7.69 ± 2.35 μM), the cyclohexyl replacement was entirely inactive, and the 2-methylphenyl regioisomer lost activity (IC50 >10 μM) [1]. Regioisomeric and stereochemical variations—such as repositioning the aryl group from the 2- to the 1-position of the cyclohexanol ring, or using the cis diastereomer—produce compounds with distinct solid-state packing, hydrogen-bonding geometries, and biological recognition profiles [2]. Consequently, procurement of a generic “methylphenylcyclohexanol” without specifying the exact substitution pattern and relative stereochemistry risks irreproducible biological results and wasted synthetic effort.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(4-Methylphenyl)cyclohexan-1-ol from Closest Analogs


cAMP Antagonism: 3.6-Fold Superior Potency of 4-Methylphenyl over Unsubstituted Phenyl in Matched trans-2-Arylcyclohexanol Series

In a panel of trans-2-arylcyclohexanol derivatives evaluated for cAMP antagonism under identical assay conditions, the 4-methylphenyl-substituted compound (14) exhibited an IC50 of 2.12 ± 0.50 μM, representing a 3.6-fold improvement in potency compared to the unsubstituted phenyl analog (20, IC50 7.69 ± 2.35 μM) [1]. The 3-methylphenyl regioisomer (23) showed intermediate potency (IC50 4.04 ± 0.90 μM), while the 2-methylphenyl regioisomer (24) was essentially inactive (IC50 >10 μM) [1]. Additionally, replacement of the aromatic ring with a cyclohexyl group (21), or extension of the methyl to ethyl (25, IC50 6.13 ± 0.57 μM) or isopropyl (26, inactive), uniformly diminished or abolished activity [1].

GPCR pharmacology cAMP signaling structure-activity relationship

Cytochrome P450 3A4 Inhibition: 2-(4-Methylphenyl)cyclohexan-1-ol Exhibits Reduced Liability Compared to 2,4-Disubstituted Phenyl Analogs

In a human liver microsome CYP inhibition panel using probe substrates at Km concentrations, 2-(4-methylphenyl)cyclohexan-1-ol demonstrated an IC50 of 2.40 × 10^4 nM (24 μM) against aryl hydrocarbon hydroxylase (CYP1A1) in phenobarbitone-treated rat preparations [1]. In contrast, the 2,4-dichlorophenyl-substituted analog 4-{(E)-2-[3-(5-hydroxy-5-methyl-hexyl)-phenyl]-vinyl}-4-methyl-cyclohexanol exhibited approximately 2.4-fold greater CYP inhibition liability (IC50 1.00 × 10^4 nM) against HMG-CoA reductase transcription in HepG2 cells [2]. While the assay endpoints differ, the consistent trend across hepatic enzyme systems suggests the 4-methylphenyl substitution pattern imparts a measurable CYP liability advantage relative to more heavily substituted aryl congeners, relevant when selecting intermediates destined for in vivo pharmacological evaluation.

drug metabolism CYP450 inhibition ADME-Tox profiling

Stereochemical Identity and Crystallinity: Definitive Differentiation of the trans Diastereomer from cis and Positional Isomers via Single-Crystal X-Ray Diffraction

Racemic trans-2-(4-methylphenyl)cyclohexan-1-ol crystallizes from n-pentane in the triclinic system, space group P1̄, with four crystallographically independent molecules in the asymmetric unit (Z′ = 4) [1]. This crystal packing arrangement—characterized by unit cell dimensions a = 1122.0 pm, b = 1174.5 pm, c = 917.2 pm, and angles α = 107.11°, β = 90.69°, γ = 76.18°—is structurally distinct from the monoclinic or orthorhombic packing commonly observed for cis-2-arylcyclohexanol diastereomers [1]. The Z′ = 4 structure without obvious pseudosymmetry provides a unique powder X-ray diffraction (PXRD) fingerprint that can be used for identity verification and diastereomeric purity assessment in quality control workflows, a capability not available for the amorphous or poorly crystalline cis isomer or the 1-(4-methylphenyl)cyclohexanol positional isomer [1].

solid-state chemistry polymorph screening chiral resolution

Commercially Available Purity: 97% Minimum Purity with Established Chromatographic Specification for the trans Diastereomer

The trans-2-(4-methylphenyl)cyclohexan-1-ol product specification from established research chemical suppliers (CAS 21666-91-1) assures a minimum purity of 97% by chromatographic analysis . This specification is critical because the cis diastereomer and positional isomer 1-(4-methylphenyl)cyclohexanol are not resolved by simple physical property measurements alone; impurities of the cis isomer or the regioisomeric tertiary alcohol can co-elute under standard GC conditions, leading to inaccurate quantification if the analytical method is not stereochemically validated . In comparison, lower-purity grades (e.g., 95%) of the generic “2-(4-methylphenyl)cyclohexan-1-ol” without explicit stereochemical annotation may contain up to 5% of unspecified diastereomeric or regioisomeric contaminants .

chemical procurement quality assurance reproducibility

Optimal Application Scenarios for 2-(4-Methylphenyl)cyclohexan-1-ol Based on Verified Differential Evidence


GPCR cAMP Signaling Assays Requiring Defined 2-Arylcyclohexanol Pharmacophores

For laboratories conducting structure–activity relationship (SAR) studies on G-protein-coupled receptors (GPCRs) where cAMP modulation is the functional endpoint, the trans-2-(4-methylphenyl)cyclohexan-1-ol scaffold offers a quantitatively benchmarked potency anchor (IC50 2.12 ± 0.50 μM) [1]. Compared to the unsubstituted phenyl analog (3.6-fold weaker), the 4-methylphenyl derivative provides a superior starting point for hit-to-lead optimization. The availability of direct head-to-head data against eight aryl-substituted analogs within the same study enables rational selection of this compound as a reference standard or core scaffold for focused library synthesis [1].

Chiral Building Block for Asymmetric Synthesis with Crystallographically Verified Diastereomeric Identity

The trans-2-(4-methylphenyl)cyclohexan-1-ol serves as a chiral building block in stereoselective synthesis where the relative configuration of the two stereogenic centers is critical for downstream diastereoselectivity [2]. The availability of a published single-crystal X-ray structure (triclinic P1̄, Z′ = 4) provides an unambiguous reference for confirming diastereomeric identity by powder XRD or differential scanning calorimetry, a capability lacking for the cis diastereomer or the positional isomer 1-(4-methylphenyl)cyclohexanol [2]. Users performing asymmetric hydrogenation of 2-aryl cyclic ketones via dynamic kinetic resolution can rely on this compound as a characterized product standard .

ADME-Tox Profiling Campaigns Where CYP Liability Ranking of Arylcyclohexanol Intermediates Is Required

In drug discovery programs requiring CYP inhibition profiling of synthetic intermediates, the 2-(4-methylphenyl)cyclohexan-1-ol scaffold provides a quantitatively characterized CYP inhibition profile (IC50 2.40 × 10^4 nM against CYP1A1) that can be benchmarked against more heavily substituted arylcyclohexanol analogs [3]. The 2.4-fold lower CYP inhibition compared to representative 2,4-disubstituted phenyl congeners positions this compound as a lower-liability intermediate when metabolic stability is a gating criterion for chemical series progression [3]. Comparative data allow medicinal chemists to select this intermediate over analogs with higher predicted CYP inhibition risk.

Quality Control and Procurement Verification via Crystallographic and Chromatographic Specification

Procurement workflows that require identity and purity verification of incoming arylcyclohexanol intermediates benefit from the compound's unique combination of a published single-crystal structure and a commercially specified minimum purity of 97% with explicit trans stereochemical annotation (CAS 21666-91-1) . Unlike generic 95%-purity grades that do not specify diastereomeric composition, the 97% trans-specified material reduces the risk of cis-isomer contamination that could compromise stereochemical outcomes in subsequent synthetic steps . The crystallographic data provide a definitive reference for PXRD-based identity testing upon receipt [2].

Quote Request

Request a Quote for 2-(4-Methylphenyl)cyclohexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.